molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate

Cat. No.: B2624707
CAS No.: 774225-45-5
M. Wt: 262.309
InChI Key: HFVMGFMSFPRKRS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be achieved through several methods. One efficient method involves the use of benzyl cyanides and tert-butyl hydroperoxide. In this process, Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur smoothly in one pot under metal-free conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and boron reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts can lead to the formation of N-Boc-protected anilines .

Scientific Research Applications

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is employed in the study of biosynthetic and biodegradation pathways . In medicine, it may be used in the development of pharmaceutical compounds. In industry, it is utilized in the production of high-quality reference standards for accurate results .

Properties

IUPAC Name

tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMGFMSFPRKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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